molecular formula C13H13ClN2O2 B3241646 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid CAS No. 1478359-90-8

1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid

Cat. No.: B3241646
CAS No.: 1478359-90-8
M. Wt: 264.71 g/mol
InChI Key: QKSDXEXHDFJZJW-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid (CAS 1478359-90-8) is a piperidinecarboxylic acid derivative with a molecular formula of C13H13ClN2O2 and a molecular weight of 264.71 g/mol . This compound serves as a key chemical intermediate in agrochemical research and development. Its primary researched application is as a precursor or building block in the synthesis of novel piperidinecarboxylic acid derivatives with potent fungicidal activity . These derivatives are investigated for their efficacy in controlling phytopathogenic harmful fungi in crops, offering a potential mode of action for use in crop protection, horticulture, and forestry . Researchers value this compound for exploring new synthetic pathways and developing next-generation fungicides. The structure, featuring a chlorinated and cyanated phenyl ring attached to the piperidine scaffold, is central to its bioactivity. This product is intended for research applications and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Proper cold-chain transportation is recommended to preserve the integrity of the compound .

Properties

IUPAC Name

1-(4-chloro-2-cyanophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSDXEXHDFJZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid C₁₄H₁₅ClN₂O₂ 290.74 4-Cl, 2-CN on phenyl High polarity due to -CN; potential for hydrogen bonding
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid C₁₃H₁₃FN₂O₂ 248.26 4-CN, 2-F on phenyl Fluorine enhances electronegativity; reduced steric bulk vs. Cl
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₂ClN₃O₂ 241.67 2-Cl on pyrimidine Pyrimidine ring increases aromatic π-π interactions
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid C₁₃H₁₄ClNO₃ 267.71 2-Cl benzoyl group Ketone group increases lipophilicity
1-(4-Bromo-benzyl)piperidine-4-carboxylic acid hydrochloride C₁₃H₁₇BrClNO₂ 346.64 4-Br-benzyl Bromine adds steric bulk; hydrochloride salt improves solubility

Physicochemical Properties

  • Lipophilicity (LogP): The chloro and cyano substituents balance hydrophobicity and electronic effects, likely resulting in a moderate LogP (~2.5–3.0). In contrast, the benzoyl group in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid raises LogP due to aromatic hydrophobicity .
  • Acidity: The carboxylic acid moiety (pKa ~4–5) is common across analogs, but electron-withdrawing groups (e.g., -CN) may slightly lower the pKa compared to non-electron-withdrawing substituents .

Key Research Findings

  • Structural Insights : X-ray crystallography of related piperidine derivatives (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) reveals chair conformations in the piperidine ring, stabilized by intramolecular hydrogen bonds .
  • Thermochemical Stability : Density functional theory (DFT) studies highlight the role of exact exchange in predicting stability and reactivity of such compounds, with gradient-corrected functionals providing accurate thermochemical data .

Biological Activity

1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine structure with specific substitutions that may influence its interactions with biological targets. This article explores its biological activity, including immunomodulatory effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H14ClN3O2
  • Molecular Weight : 281.72 g/mol
  • Structure : The compound consists of a piperidine ring substituted at the 4-position with a carboxylic acid group and includes a chloro and a cyano group on the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the chloro and cyano groups may enhance lipophilicity and receptor binding affinity, influencing its pharmacological effects.

Immunomodulatory Properties

Recent studies have indicated that this compound exhibits immunomodulatory properties , potentially enhancing immune responses. This suggests its relevance in therapeutic applications related to immune disorders. The compound's ability to modulate immune function positions it as a candidate for further research in immunotherapy.

Pain Modulation

Compounds similar to this compound have been noted for their potential in modulating pain through interactions with vanilloid receptors . These interactions are crucial for understanding how the compound may alleviate pain or inflammation, making it a candidate for analgesic development.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes some analogs and their unique properties:

Compound NameStructure FeaturesUnique Properties
1-(2,4-Dichlorophenyl)-4-methylpiperidine-4-carboxylic acidTwo chlorine substituents on phenylEnhanced lipophilicity
1-(2-Cyanophenyl)-4-methylpiperidine-4-carboxylic acidNo chlorine substituentPotentially different receptor interaction
1-(3,4-Dichlorophenyl)-4-methylpiperidine-4-carboxylic acidChlorine substituents at different positionsVarying biological activity

This table illustrates how variations in substitution patterns can lead to differences in biological activity and chemical reactivity, emphasizing the unique profile of this compound.

Study on Immune Modulation

A study focusing on the immunomodulatory effects of related compounds demonstrated that certain piperidine derivatives could enhance T-cell proliferation. This suggests that similar mechanisms may be at play for this compound, warranting further investigation into its potential as an immunotherapeutic agent.

Pain Relief Mechanism Exploration

In vitro studies have shown that compounds interacting with vanilloid receptors can significantly reduce pain signaling pathways. Research indicates that modifications to the piperidine structure can enhance binding affinity, suggesting that this compound may similarly affect pain modulation .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid?

  • Methodological Answer: The synthesis can involve coupling a piperidine-4-carboxylic acid scaffold with a 4-chloro-2-cyanophenyl moiety. Key steps include:
  • Nitrile hydrolysis: Convert the cyano group to a carboxylic acid under acidic conditions (e.g., refluxing with HCl and acetic acid, as demonstrated in analogous piperidine derivatives) .
  • Suzuki-Miyaura coupling: Attach the chlorophenyl group to the piperidine ring using palladium catalysts, as seen in related sulfonylpiperidine syntheses .
  • Protection/deprotection strategies: Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
  • NMR spectroscopy: Confirm the piperidine ring conformation and substitution pattern via 1H^1H- and 13C^{13}C-NMR. For example, the carboxylic acid proton may appear as a broad singlet (~12 ppm) .
  • Mass spectrometry (HRMS): Verify molecular weight (expected ~294.7 g/mol) and fragmentation patterns.
  • Elemental analysis: Ensure stoichiometric consistency (C, H, N, Cl) .

Q. What solvents and conditions are suitable for its purification?

  • Methodological Answer:
  • Recrystallization: Use ethanol/water mixtures to isolate the carboxylic acid form, leveraging its polarity .
  • Column chromatography: Employ silica gel with gradients of ethyl acetate and hexane (e.g., 3:7 to 1:1) to separate intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Model transition states for nitrile hydrolysis or coupling reactions to identify energy barriers and optimal catalysts .
  • Reaction path screening: Use software like Gaussian or ORCA to predict regioselectivity in aryl chloride substitutions .
  • Machine learning: Train models on PubChem data (e.g., analogous piperidine derivatives) to predict reaction yields under varying conditions .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer:
  • Orthogonal assays: Compare results across enzymatic (e.g., kinase inhibition) and cell-based assays to rule out false positives .
  • Purity validation: Ensure >95% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to exclude impurities affecting bioactivity .
  • Molecular docking: Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity disparities .

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Methodological Answer:
  • In vitro microsomal assays: Test stability in human liver microsomes (HLMs) with NADPH cofactors. If unstable, modify the cyanophenyl group (e.g., fluorination) to reduce CYP450-mediated oxidation .
  • Prodrug design: Mask the carboxylic acid as an ester to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. How to address conflicting spectroscopic data in structural elucidation?

  • Methodological Answer:
  • Variable temperature NMR: Detect tautomerism or dynamic processes affecting chemical shifts .
  • Isotopic labeling: Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to resolve ambiguous signals .
  • X-ray crystallography: Determine absolute configuration if chiral centers are present .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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